N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide
Description
“N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide” is a modified nucleoside analog characterized by a ribose-like oxolane (tetrahydrofuran) core with hydroxyl and hydroxymethyl substituents, a 2-oxo-purine base, and an N,N-dimethylmethanimidamide moiety at the N6 position. Its stereochemistry (2R,3R,4S,5R) is essential for molecular recognition in biological systems, particularly in interactions with enzymes like kinases or polymerases .
Properties
Molecular Formula |
C13H18N6O5 |
|---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H18N6O5/c1-18(2)4-15-10-7-11(17-13(23)16-10)19(5-14-7)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)/b15-4+/t6-,8-,9-,12-/m1/s1 |
InChI Key |
VBDFGPWFFLJGON-PZYHSTABSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=C2C(=NC(=O)N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the attachment of the sugar moiety and the final addition of the dimethylmethanimidamide group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
N’-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted purine derivatives .
Scientific Research Applications
N’-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of N’-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing cellular processes. The pathways involved may include inhibition of viral replication, induction of apoptosis in cancer cells, or modulation of immune responses .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Analytical Characterization
Table 2: NMR and MS Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
